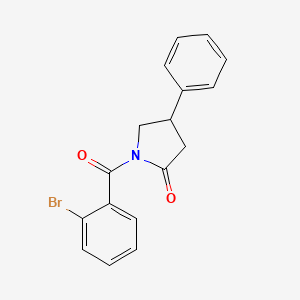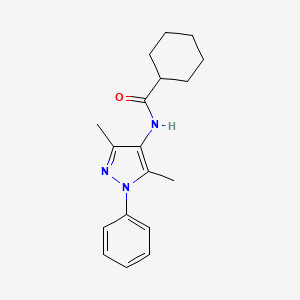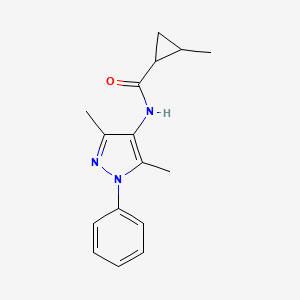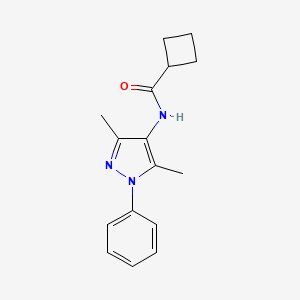
(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide is a chemical compound that belongs to the class of amides. This compound is also known as FIPA and has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of FIPA is not fully understood. However, it is believed that FIPA inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. FIPA may also inhibit the growth of cancer cells by blocking the cell cycle and preventing cell division.
Biochemical and Physiological Effects:
FIPA has been shown to have low toxicity in vitro and in vivo. FIPA has been shown to be metabolized by the liver and excreted in the urine. FIPA has also been shown to have low binding affinity for plasma proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FIPA in lab experiments is its high purity and stability. FIPA is also readily available in large quantities. However, one limitation of using FIPA in lab experiments is its high cost. FIPA is also a highly reactive compound and requires careful handling.
Direcciones Futuras
There are many future directions for the study of FIPA. One direction is the development of FIPA derivatives with improved therapeutic properties. Another direction is the development of FIPA analogs with improved imaging properties for the detection of cancer. The study of FIPA in combination with other therapeutic agents is also an area of future research. Finally, the study of FIPA in other scientific research fields such as neuroscience and infectious diseases is an area of future research.
Métodos De Síntesis
The synthesis of FIPA involves the reaction between 4-iodoaniline and 4-fluorobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with propionyl chloride to yield (2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide. This synthesis method has been optimized to produce high yields of FIPA with high purity.
Aplicaciones Científicas De Investigación
FIPA has been studied for its potential applications in various scientific research fields. In the field of medicinal chemistry, FIPA has been studied for its potential as a therapeutic agent for the treatment of cancer. FIPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIPA has also been studied for its potential as a PET imaging agent for the detection of cancer.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FINO/c16-12-4-1-11(2-5-12)3-10-15(19)18-14-8-6-13(17)7-9-14/h1-10H,(H,18,19)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCLSMVASEQIG-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-(4-iodophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)



![8-Methyl-2-[(2-oxopyridin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456894.png)

![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)


![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


